molecular formula C12H9F2NO B8410036 4-(3,5-Difluoro-4-methoxyphenyl)pyridine

4-(3,5-Difluoro-4-methoxyphenyl)pyridine

Cat. No. B8410036
M. Wt: 221.20 g/mol
InChI Key: GTJBBUSYSQIECP-UHFFFAOYSA-N
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Patent
US08575168B2

Procedure details

In a microwave vial, a mixture of pyridin-4-ylboronic acid (160 mg, 1.3 mmol), 5-bromo-1,3-difluoro-2-methoxybenzene A5a (223 mg, 1 mmol) and Pd(PPh3)4 (58 mg, 0.05 mmol) is dissolved/suspended in dimethylformamide (3 mL). To the mixture are added cesium carbonate (978 mg, 3 mmol) and water (3 mL). The vial is sealed and subjected to microwave irradiation (150° C., 15 min). The mixture is filtered through a syringe filter and washed with ethyl acetate. Water is added and the mixture extracted with ethyl acetate (4×). The organic phase is dried over sodium sulfate and concentrated. The crude material is purified by flash chromatography (ethyl acetate/hexanes gradient) to afford 4-(3,5-difluoro-4-methoxyphenyl)pyridine A5b as a white solid: 1H-NMR (400 MHz, CDCl3) δ 8.69 (d, J=6 Hz, 2H), 7.44 (d, J=6 Hz, 2H), 7.22 (d, J=9.6 Hz, 2H), 4.09 (s, 3H); MS calcd. for C12H10F2NO ([M+H]+): 222.1, found: 222.1.
Quantity
160 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
58 mg
Type
catalyst
Reaction Step One
Name
cesium carbonate
Quantity
978 mg
Type
reactant
Reaction Step Two
Name
Quantity
3 mL
Type
reactant
Reaction Step Two
Quantity
3 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N:1]1[CH:6]=[CH:5][C:4](B(O)O)=[CH:3][CH:2]=1.Br[C:11]1[CH:12]=[C:13]([F:20])[C:14]([O:18][CH3:19])=[C:15]([F:17])[CH:16]=1.C(=O)([O-])[O-].[Cs+].[Cs+].O>CN(C)C=O.C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1>[F:17][C:15]1[CH:16]=[C:11]([C:4]2[CH:5]=[CH:6][N:1]=[CH:2][CH:3]=2)[CH:12]=[C:13]([F:20])[C:14]=1[O:18][CH3:19] |f:2.3.4,^1:36,38,57,76|

Inputs

Step One
Name
Quantity
160 mg
Type
reactant
Smiles
N1=CC=C(C=C1)B(O)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC=1C=C(C(=C(C1)F)OC)F
Name
Quantity
58 mg
Type
catalyst
Smiles
C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1
Step Two
Name
cesium carbonate
Quantity
978 mg
Type
reactant
Smiles
C([O-])([O-])=O.[Cs+].[Cs+]
Name
Quantity
3 mL
Type
reactant
Smiles
O
Step Three
Name
Quantity
3 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The vial is sealed
CUSTOM
Type
CUSTOM
Details
subjected to microwave irradiation (150° C., 15 min)
Duration
15 min
FILTRATION
Type
FILTRATION
Details
The mixture is filtered through a syringe
FILTRATION
Type
FILTRATION
Details
filter
WASH
Type
WASH
Details
washed with ethyl acetate
ADDITION
Type
ADDITION
Details
Water is added
EXTRACTION
Type
EXTRACTION
Details
the mixture extracted with ethyl acetate (4×)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase is dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The crude material is purified by flash chromatography (ethyl acetate/hexanes gradient)

Outcomes

Product
Name
Type
product
Smiles
FC=1C=C(C=C(C1OC)F)C1=CC=NC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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